![molecular formula C12H16ClNO3 B1448835 5-[(4-Hydroxyphenyl)methyl]pyrrolidin-2-carbonsäure-Hydrochlorid CAS No. 1803566-20-2](/img/structure/B1448835.png)

5-[(4-Hydroxyphenyl)methyl]pyrrolidin-2-carbonsäure-Hydrochlorid

Übersicht

Beschreibung

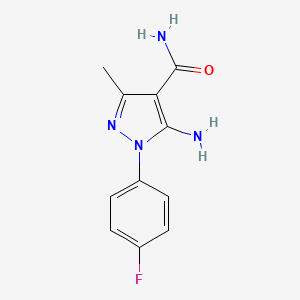

5-[(4-Hydroxyphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C12H16ClNO3 and its molecular weight is 257.71 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-[(4-Hydroxyphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[(4-Hydroxyphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Arzneimittelforschung und -entwicklung

Der Pyrrolidinring ist ein häufiges Merkmal in vielen biologisch aktiven Verbindungen aufgrund seiner gesättigten Natur und des Vorhandenseins von sp3-Hybridisierung, die eine effiziente Erkundung des Pharmakophorraums ermöglicht. Die Nicht-Planarität des Rings, bekannt als „Pseudorotation“, trägt zur dreidimensionalen Abdeckung von Molekülen bei und verstärkt ihre Interaktion mit biologischen Zielmolekülen . Die Hydroxyphenylgruppe in der Verbindung kann möglicherweise ihre Affinität zu bestimmten Rezeptoren oder Enzymen erhöhen, was sie zu einer wertvollen Einheit bei der Entwicklung neuer Medikamente macht.

Krebsforschungsarbeit

Verbindungen mit einem Pyrrolidinkern wurden synthetisiert und auf ihre Antikrebsaktivität hin untersucht. So haben beispielsweise Pyrrolidin-Thiosemicarbazon-Hybride Aktivität gegen verschiedene Krebszelllinien gezeigt, darunter Lungen-, Eierstock- und Darmkrebs . Die Hydrochloridsalzform der betreffenden Verbindung könnte möglicherweise ihre Löslichkeit und Bioverfügbarkeit verbessern, was sie zu einem Kandidaten für die Formulierung von Antikrebsmedikamenten macht.

Antibakterielle und antimikrobielle Aktivitäten

Pyrrolidinderivate haben eine signifikante antibakterielle Aktivität gezeigt, wobei Struktur-Wirkungs-Beziehungsstudien (SAR) darauf hinweisen, dass verschiedene Substituenten am Pyrrolidinring zu unterschiedlichen Graden an antibakterieller Wirksamkeit führen können . Die spezifisch erwähnte Verbindung könnte auf ihre Wirksamkeit gegen Bakterienstämme untersucht werden, was zur Entwicklung neuer Antibiotika beitragen würde.

Neuropharmakologie

Pyrrolidinalkaloide und ihre Derivate haben sich in neuropharmakologischen Anwendungen, einschließlich der Behandlung von Neurotoxizität und anderen neurologischen Erkrankungen, als vielversprechend erwiesen . Die Hydroxyphenylgruppe der Verbindung könnte mit neurologischen Signalwegen interagieren und so potenzielle therapeutische Vorteile bei neurodegenerativen Erkrankungen bieten.

Entzündungshemmende und analgetische Wirkungen

Das Pyrrolidingerüst ist mit entzündungshemmenden und analgetischen Eigenschaften verbunden. Die Einführung der Hydroxyphenylgruppe könnte diese Wirkungen modulieren und zur Entwicklung neuer entzündungshemmender und schmerzstillender Medikamente führen .

Antiparasitäre und Anthelmintische Anwendungen

Pyrrolidinderivate wurden mit antiparasitären Aktivitäten gegen verschiedene Parasiten identifiziert. Die Strukturmerkmale der Verbindung könnten optimiert werden, um ihre Aktivität gegen bestimmte Parasiten zu verstärken, was zur Behandlung von parasitären Infektionen beitragen würde .

Organschutz Eigenschaften

Einige Pyrrolidinalkaloide haben organschützende Wirkungen gezeigt, die bei Erkrankungen, bei denen die Gefahr einer Organschädigung besteht, wie z. B. bei einer durch Chemotherapie induzierten Toxizität, von Vorteil sein könnten . Die Erforschung der spezifischen Anwendungen der betreffenden Verbindung könnte zu neuen Schutzmitteln für gefährdete Organe führen.

Anti-Hyperglykämisches Potenzial

Pyrrolidinalkaloide wurden auch auf ihre anti-hyperglykämischen Wirkungen hin untersucht, die bei der Behandlung von Diabetes nützlich sein könnten. Die einzigartige Struktur der Verbindung könnte ihre Interaktion mit biologischen Systemen beeinflussen, die am Glukosestoffwechsel beteiligt sind .

Wirkmechanismus

Target of Action

Pyrrolidine derivatives have been known to interact with a variety of biological targets, including enzymes like carbonic anhydrases .

Mode of Action

Pyrrolidine derivatives are known to interact with their targets in a variety of ways, often leading to changes in the target’s function .

Biochemical Pathways

Pyrrolidine derivatives have been shown to influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

The physicochemical parameters of pyrrolidine derivatives can be modified to obtain the best ADME/Tox results for drug candidates .

Result of Action

The effects would likely depend on the specific targets and pathways influenced by the compound .

Action Environment

Environmental factors can often impact the effectiveness of many compounds .

Biochemische Analyse

Biochemical Properties

5-[(4-Hydroxyphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with carbonic anhydrase isoenzymes, particularly human carbonic anhydrase I and II. These enzymes are involved in the reversible hydration of carbon dioxide, a crucial process in maintaining acid-base balance in tissues . The compound acts as an inhibitor of these enzymes, thereby modulating their activity and impacting physiological processes.

Cellular Effects

The effects of 5-[(4-Hydroxyphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibitory effect on carbonic anhydrase can lead to alterations in intracellular pH, affecting cellular metabolism and energy production .

Molecular Mechanism

At the molecular level, 5-[(4-Hydroxyphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, such as carbonic anhydrase, through hydrogen bonds and hydrophobic interactions. This binding inhibits the enzyme’s activity, leading to downstream effects on cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-[(4-Hydroxyphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its activity can diminish over time due to degradation .

Dosage Effects in Animal Models

The effects of 5-[(4-Hydroxyphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects by modulating enzyme activity and cellular processes without causing significant toxicity . At higher doses, the compound can induce toxic effects, including cellular damage, oxidative stress, and inflammation.

Metabolic Pathways

5-[(4-Hydroxyphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, which enhance its solubility and excretion .

Transport and Distribution

Within cells and tissues, 5-[(4-Hydroxyphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride is transported and distributed through specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within specific cellular compartments .

Subcellular Localization

The subcellular localization of 5-[(4-Hydroxyphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, its interaction with carbonic anhydrase isoenzymes localizes it to regions where these enzymes are active, such as the cytoplasm and mitochondria.

Eigenschaften

IUPAC Name |

5-[(4-hydroxyphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3.ClH/c14-10-4-1-8(2-5-10)7-9-3-6-11(13-9)12(15)16;/h1-2,4-5,9,11,13-14H,3,6-7H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVOODBANSMELEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1CC2=CC=C(C=C2)O)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(tert-Butyl-dimethylsilanyloxy)ethoxy]propane-1,2-diol](/img/structure/B1448756.png)

![Ethyl 4-Chloropyrimido[5,4-B]Indolizine-5-Carboxylate](/img/structure/B1448763.png)

![Tert-Butyl 8-Methoxy-5-Oxa-2-Azaspiro[3.4]Oct-7-Ene-2-Carboxylate](/img/structure/B1448764.png)

![6,7,8,8a-Tetrahydro-4H,5aH-pyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazine hydrochloride](/img/structure/B1448768.png)

![Methyl 3-[({[2-methyl-6-(trifluoromethyl)pyridin-3-yl]amino}carbonyl)amino]thiophene-2-carboxylate](/img/structure/B1448770.png)

![tert-butyl 4-{1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine-1-carboxylate](/img/structure/B1448774.png)